(4E)-5-(4-tert-butylphenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione
Description
The compound “(4E)-5-(4-tert-butylphenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione” is a pyrrolidine-2,3-dione derivative characterized by a complex substitution pattern. Its core structure includes a pyrrolidine-2,3-dione scaffold substituted with a 4-tert-butylphenyl group at position 5, a hydroxy(5-methylfuran-2-yl)methylidene moiety at position 4, and a pyridin-3-ylmethyl group at position 1. The (4E) stereochemistry indicates the spatial arrangement of the methylidene group.
The 5-methylfuran-2-yl substituent introduces heterocyclic aromaticity, which may influence electronic properties and intermolecular interactions.
Properties
Molecular Formula |
C26H26N2O4 |
|---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
2-(4-tert-butylphenyl)-4-hydroxy-3-(5-methylfuran-2-carbonyl)-1-(pyridin-3-ylmethyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C26H26N2O4/c1-16-7-12-20(32-16)23(29)21-22(18-8-10-19(11-9-18)26(2,3)4)28(25(31)24(21)30)15-17-6-5-13-27-14-17/h5-14,22,30H,15H2,1-4H3 |
InChI Key |
GQNKIKRBGGKUKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)C(C)(C)C)CC4=CN=CC=C4)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of (4E)-5-(4-tert-butylphenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the pyrrolidine-2,3-dione core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the pyridin-3-ylmethyl group: This step may involve a nucleophilic substitution reaction.
Addition of the hydroxy(5-methylfuran-2-yl)methylidene substituent: This can be done through an aldol condensation reaction.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
(4E)-5-(4-tert-butylphenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The double bond in the hydroxy(5-methylfuran-2-yl)methylidene substituent can be reduced to form a single bond.
Substitution: The pyridin-3-ylmethyl group can participate in nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Structural Overview
The compound features a complex structure characterized by:
- Pyrrolidine Core : A five-membered ring that is crucial for the compound's reactivity and biological interactions.
- Hydroxy and Methyl Furan Groups : These functional groups enhance the compound's chemical reactivity and potential biological effects.
- Phenyl and Pyridine Substituents : These moieties are known for their ability to interact with biological targets, potentially leading to therapeutic effects.
Research indicates that this compound exhibits various biological activities, making it a candidate for further investigation in medicinal applications:
-
Antimicrobial Properties : Similar compounds have shown significant antimicrobial activity against various bacteria. For instance, benzothiazole derivatives have been reported to inhibit the growth of Staphylococcus aureus and Escherichia coli effectively .
Microorganism Inhibition Zone (mm) Concentration (ppm) Staphylococcus aureus 15 100 Escherichia coli 12 100 Pseudomonas aeruginosa 10 100 - Anticancer Activity : The structural components of the compound suggest potential anticancer properties. Studies on related pyrrolidine derivatives indicate that they may induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways .
- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation. The presence of hydroxyl groups may play a role in modulating inflammatory responses .
Synthesis and Modification
The synthesis of this compound typically involves multi-step organic reactions, where key intermediates are formed through the reaction of pyrrolidine derivatives with various electrophiles. Modifications can be made to enhance its biological activity or to tailor its properties for specific applications.
Case Studies
- Antimicrobial Study : A recent study evaluated the antimicrobial efficacy of several derivatives similar to this compound against common pathogens. Results indicated a strong correlation between structural features and antimicrobial activity, highlighting the importance of functional groups in enhancing efficacy.
- Cancer Cell Line Testing : In vitro studies involving cancer cell lines demonstrated that compounds with similar structures could significantly reduce cell viability, suggesting potential for development as anticancer agents .
- Inflammation Models : Experimental models assessing inflammation showed that modifications to the hydroxyl group could enhance anti-inflammatory effects, indicating a pathway for optimizing therapeutic applications .
Mechanism of Action
The mechanism of action of (4E)-5-(4-tert-butylphenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural similarity; †Predicted using analogous compounds.
Key Observations:
Electronic Effects : The 5-methylfuran-2-yl group in the target compound introduces electron-rich aromaticity, contrasting with the electron-withdrawing fluorine in and chlorine in . This may alter binding interactions in biological systems.
Stability and Metabolic Considerations
- Metabolic Stability : The tert-butyl group in the target compound may resist oxidative metabolism compared to the methoxy groups in , which are prone to demethylation.
- Stereochemical Influence : The (5S) configuration in demonstrates how stereochemistry affects biological activity—a factor that remains unexplored in the target compound’s (4E) isomer.
Biological Activity
The compound (4E)-5-(4-tert-butylphenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione is a complex organic molecule notable for its diverse structural features, which suggest potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound contains:
- A pyrrolidine core , which is often associated with various biological activities.
- A hydroxy(5-methylfuran-2-yl)methylidene moiety, suggesting antioxidant properties.
- A tert-butylphenyl group that may enhance lipophilicity and biological interactions.
1. Antioxidant Activity
The furan moiety in the compound is known for its ability to scavenge free radicals, which can mitigate oxidative stress. Studies indicate that compounds with similar furan structures exhibit significant antioxidant effects, potentially protecting cells from damage caused by reactive oxygen species (ROS) .
2. Antimicrobial Properties
Pyrrolidine derivatives have been documented to possess antimicrobial activity. The presence of the pyrrolidine ring in this compound suggests it may exhibit similar effects against various pathogens. For instance, derivatives with comparable structures have shown efficacy against bacteria and fungi .
3. Anti-inflammatory Effects
Compounds featuring hydroxyl groups can modulate inflammatory pathways. The hydroxy group in this compound may play a crucial role in reducing inflammation, making it a candidate for therapeutic applications in inflammatory diseases .
The biological activities of this compound are likely mediated through interactions with specific molecular targets such as enzymes and receptors. For example:
- The antioxidant activity may involve the inhibition of lipid peroxidation and scavenging of free radicals.
- Antimicrobial effects could stem from disruption of microbial cell membranes or inhibition of key metabolic pathways in pathogens.
Case Studies and Research Findings
Several studies have investigated the biological activities of structurally related compounds:
These findings suggest that (4E)-5-(4-tert-butylphenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione could possess similar or enhanced activities due to its unique structural features.
Future Directions
Further research is necessary to fully elucidate the biological mechanisms and therapeutic potential of this compound. Key areas for future study include:
- In vitro and in vivo assays to quantify biological activities and establish dose-response relationships.
- Structure-activity relationship (SAR) studies to identify critical structural features responsible for observed activities.
- Clinical trials to assess safety and efficacy in human subjects.
Q & A
Q. What are the optimal synthetic routes for this pyrrolidine-2,3-dione derivative, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization and functional group introduction. Key steps include:
- Solvent Selection : Toluene or chloroform for dissolving hydrophobic intermediates and facilitating cyclization .
- Catalysts : Use of palladium on carbon (Pd/C) for coupling reactions, as seen in analogous compounds .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product with >95% purity .
Q. Table 1: Example Reaction Conditions
| Step | Solvent | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Cyclization | Toluene | None | 80–100 | 60–75 |
| Coupling | DMF | Pd/C | 120 | 45–60 |
Q. Which spectroscopic techniques are most effective for structural characterization?
- Methodological Answer :
- NMR Spectroscopy : Use deuterated chloroform (CDCl₃) for solubility. ¹H NMR reveals substituent integration (e.g., tert-butyl protons at δ 1.2–1.4 ppm), while ¹³C NMR confirms carbonyl groups (δ 170–180 ppm) .
- IR Spectroscopy : Detect carbonyl stretches (~1750 cm⁻¹) and hydroxyl groups (~3400 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Q. What preliminary biological screening assays are suitable for this compound?
- Methodological Answer :
- Antimicrobial Activity : Agar diffusion assays against E. coli and S. aureus at concentrations of 10–100 µg/mL .
- Enzyme Inhibition : Fluorescence-based assays targeting cyclooxygenase-2 (COX-2) or kinases, using ATP/ADP-Glo™ kits .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to COX-2 (PDB ID: 5KIR). Focus on the hydroxyfuran moiety’s hydrogen bonding with Arg120 .
- MD Simulations : GROMACS for 100-ns trajectories to assess stability of ligand-receptor complexes in a solvated lipid bilayer .
Q. What strategies resolve contradictions in biological activity data across similar derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with modified substituents (e.g., replacing tert-butylphenyl with fluorophenyl) and compare IC₅₀ values .
- Meta-Analysis : Pool data from similar pyrrolidine-diones (e.g., benzothiazole derivatives ) to identify substituent effects on potency.
Q. How can reaction mechanisms for key synthetic steps be elucidated?
- Methodological Answer :
- Kinetic Analysis : Monitor cyclization via in-situ FTIR to track carbonyl intermediates .
- Isotopic Labeling : Use ¹⁸O-labeled reagents to trace oxygen incorporation in the pyrrolidine-dione core .
Data Contradiction Analysis
Q. Why might biological activity vary between in vitro and cellular assays?
- Methodological Answer :
- Membrane Permeability : Assess using PAMPA (Parallel Artificial Membrane Permeability Assay). Low permeability (e.g., Pe < 1 × 10⁻⁶ cm/s) may explain reduced cellular efficacy .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify rapid degradation (e.g., t₁/₂ < 30 min) .
Key Research Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
